molecular formula C25H28N2O4 B2715040 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one CAS No. 898441-77-5

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one

Cat. No.: B2715040
CAS No.: 898441-77-5
M. Wt: 420.509
InChI Key: ZNYIAKXFTKVPDT-UHFFFAOYSA-N
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Description

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the pyranone moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. The process must also comply with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction, including temperature, pressure, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules.

    Medicine: Piperazine derivatives are often investigated for their pharmacological properties, including potential use as therapeutic agents.

    Industry: Such compounds can be used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one include other piperazine derivatives with different substituents. Examples include:

  • 1-(2-methoxyphenyl)piperazine
  • 1-(2-chlorophenyl)piperazine
  • 1-(2-fluorophenyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(1-phenylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19(20-8-4-3-5-9-20)31-25-18-30-21(16-23(25)28)17-26-12-14-27(15-13-26)22-10-6-7-11-24(22)29-2/h3-11,16,18-19H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYIAKXFTKVPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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